molecular formula C18H12N2O2Zn B077161 Zinc 8-quinolinolate CAS No. 13978-85-3

Zinc 8-quinolinolate

Cat. No. B077161
CAS RN: 13978-85-3
M. Wt: 353.7 g/mol
InChI Key: HTPBWAPZAJWXKY-UHFFFAOYSA-L
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Description

Synthesis Analysis

Zinc 8-quinolinolate can be synthesized through several methods, including ultrasonication solid-state chemical reactions. In a study by Li (2006), nanocrystalline Zn(Oxin)_2·2H_2O was synthesized under near ambient temperature and ultrasonication by a solid-state chemical reaction. The synthesis process was shown to produce a material with relatively uniform particle size distribution and ball-like particle morphology. The crystallite product was characterized to have an average size of about 30 nm, with synthesis conditions significantly affecting the morphology, particle size, and distribution of the final products (Li, 2006).

Molecular Structure Analysis

The molecular structure of zinc 8-quinolinolate complexes has been extensively studied. In a study by Ma and Wang (2011), zinc and aluminum complexes supported by quinoline-based N,N,N-chelate ligands were synthesized and characterized. The study provided detailed insights into the coordination chemistry of zinc 8-quinolinolate, showcasing how these complexes can be used in catalysis, particularly in the ring-opening polymerization of ε-caprolactone and rac-lactide (Ma & Wang, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of zinc 8-quinolinolate include its ability to form complexes with various ligands. For instance, Buchtík et al. (2014) prepared a zinc(II) complex with 2-phenyl-3-hydroxy-4(1H)-quinolinone and characterized its spectral properties and in vitro cytotoxicity, highlighting the complex's relatively high integral fluorescence intensity compared to standard quinine sulfate (Buchtík, Němec, & Trávníček, 2014).

Physical Properties Analysis

The physical properties of zinc 8-quinolinolate, such as thermal stability and electroluminescent (EL) properties, have been investigated. Jang et al. (2001) synthesized novel thermally stable aluminium and zinc complexes with 8-quinolinolate derivatives and investigated their EL properties, demonstrating their potential use in organic electroluminescent devices (Jang, Do, Kim, Zyung, & Do, 2001).

Chemical Properties Analysis

Chemical properties of zinc 8-quinolinolate include its interaction with various chemical agents and its role in catalysis. Bolotin et al. (2019) discussed a zinc(II) 8-(dihydroimidazolyl)quinoline complex's catalytic application in the synthesis of poly(L,L-lactide), showcasing the complex's biocompatibility and efficiency as a catalyst for ring-opening polymerization (ROP) processes (Bolotin, Korzhikov-Vlakh, Sinitsyna, Yunusova, Suslonov, Shetnev, Osipyan, Krasavin, & Kukushkin, 2019).

Scientific Research Applications

  • Molecular Structure Analysis : The molecular structure of anhydrous zinc 8-quinolinolate was determined through X-ray diffraction. This complex forms triclinic crystals and is centrosymmetric and tetrameric. The study provides insights into its structural properties, which are essential for various applications (Kai, Morita, Yasuoka, & Kasai, 1985).

  • Solid-State Reaction Studies : Research on the solid-state reaction between zinc hydroxide and 8-quinolinol showed the product to be Zn(OH)2(8-HQ)2. This study is significant for understanding the reaction kinetics and product characterization in zinc 8-quinolinolate formation (Dubey & Tiwari, 1992).

  • Biological Fluid Analysis : Zinc 8-quinolinolate complexes have been utilized for the fluorometric determination of zinc in biological fluids, demonstrating their application in biochemical analysis (Mahanand & Houck, 1968).

  • Inhibition of Metalloproteases : Quinolinol derivatives, including zinc 8-quinolinolate, were found to be effective inhibitors of botulinum neurotoxin serotype A (BoNT/A), a zinc protease. This research aids in the development of inhibitors for metalloproteases (Lai et al., 2009).

  • Antifungal Applications : Studies have demonstrated the synergistic antifungal action of 8-quinolinol and its bischelates with copper(II) and zinc(II), indicating its potential use in antifungal therapies (Gershon, Clarke, & Gershon, 1989).

  • Kinetic Studies of Complexation : The kinetics of complexation of zinc(II) with 8-quinolinol were studied using a two-phase sheath flow/laser-induced fluorescence microscopy, providing insights into the reaction mechanisms and rates (Tokimoto, Tsukahara, & Watarai, 2003).

  • Solvent Extraction Research : The effects of temperature on solvent extraction of zinc complexes with 8-quinolinol into various solvents have been explored, contributing to the understanding of extraction processes in industrial and research settings (Nakayama et al., 1989).

  • Corrosion Inhibition : Zinc 8-quinolinolate has been studied for its effects on corrosion inhibition of zinc in saline solutions, demonstrating its potential in protective coatings and materials science (Aramaki, 2001).

  • Fluorescence Properties : The fluorescence of zinc 8-quinolinolates has been examined as a function of solvent and substituents, which is significant for applications in spectroscopy and analytical chemistry (Popovych & Rogers, 1960).

  • Photolysis Studies : Research on the photolysis of Zn(8-quinolinolate)2(H2O)2 in non-aqueous solutions has provided insights into photoactivation and hydrolysis processes, which are relevant in photochemistry and environmental studies (Vogler, 2014).

Safety And Hazards

Zinc 8-quinolinolate is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

While there isn’t specific information available on the future directions of Zinc 8-quinolinolate, zinc as an essential element has been recognized for its importance in human health . There is a need for expanded research in directions that have become increasingly well demarcated and impelling as a result of recent progress .

properties

IUPAC Name

zinc;quinolin-8-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPBWAPZAJWXKY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065686
Record name Zinc 8-quinolinolate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc 8-quinolinolate

CAS RN

13978-85-3
Record name Bis(8-hydroxyquinolinato)zinc
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Record name Zinc oxyquinolate
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Record name Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)-
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Record name Zinc 8-quinolinolate
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Record name Bis(quinolin-8-olato-N1,O8)zinc
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Record name ZINC OXYQUINOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1RTX6VAK
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Synthesis routes and methods I

Procedure details

Zinc acetate dihydrate (1.0 g) was dissolved in 75 ml. of hot methanol and 1.4 g of 8-hydroxyquinoline was added to the homogeneous solution. A yellow precipitate formed after a few minutes and the solution was stirred at reflux for 3 hours. The solution was allowed to cool and the precipitate was isolated by filtration and washed with methanol and petroleum ether. After air drying, 1.44 g of bis(8-hydroxyquinolinato)zinc was obtained as a bright yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A cooling tube and a stirrer were set in a 100 ml eggplant flask. 2.8 g (11 mmol) of zinc acetylacetonate (made by Tokyo Chemical Industry Co., Ltd.), 50 mL of dimethylformamide, and 3.19 g (22 mmol) of 8-quinolinol were placed in the flask to obtain a dimethylformamide dispersion liquid of bis(8-hydroxyquinolinato)zinc(II) (Znq2). The dispersion liquid was dropped into 1000 ml of water little by little. The deposited solid was filtered, and recovered. The recovered solid was washed with a small amount of methanol, and dried to obtain 2.5 g of a powder of Znq2 (yield of 64%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
Y Kai, M Morita, N Yasuoka, N Kasai - Bulletin of the Chemical Society …, 1985 - journal.csj.jp
… The crystal structure of zinc 8-quinolinolate dihydrate has … -grown crystals of anhydrous zinc 8-quinolinolate; triclinic, a=… of an anhydrous zinc 8-quinolinolate recrystallized directly from …
Number of citations: 82 www.journal.csj.jp
FC Chou, H Freiser - Analytical Chemistry, 1968 - ACS Publications
… According to the x-ray study (16), zinc 8-quinolinolate dihydrate is octahedral, consisting of … and zinc 8-quinolinolate. Between pyridine and zinc 2-methyl-8-quinolinolate, an …
Number of citations: 47 pubs.acs.org
D LI - Transactions of Nonferrous Metals Society of China, 2006 - Elsevier
Under near ambient temperature and ultrasonication, nanocrystalline Zn(Oxin) 2 ·2H 2 O (zinc 8-quinolinolate) was synthesized by solid state chemical reaction. The particle size …
Number of citations: 4 www.sciencedirect.com
GB Deacon, PC Junk, DR Turner… - Australian Journal of …, 2013 - CSIRO Publishing
… [ 7 ] These two observations suggest that the biologically important forms of zinc 8-quinolinolate complexes are of the form ML 2 (H 2 O), although the quinolinolate anion has been …
Number of citations: 5 www.publish.csiro.au
TD Miles, AC Delasanta, JC Barry - Analytical Chemistry, 1961 - ACS Publications
… A quantitative method for determining small amounts of copper 8-quinolinolate and zinc 8-quinolinolate is described. The metal chelate is quantitatively dissociated into the metal and 8-…
Number of citations: 2 pubs.acs.org
HI Copeland, GM Brauer, WT Sweeney… - J Res Natl Bur …, 1955 - books.google.com
… Zinc 8-quinolinolate was prepared according to Zetzsche (4]. Zinc guaiacolate was obtained … The infrared absorption spectra of 8-quinolinol, zinc 8-quinolinolate, eugenol, zine …
Number of citations: 56 books.google.com
LL Merritt Jr - Analytical Chemistry, 1953 - ACS Publications
… are isomorphous with the zinc salt, so that theirstructures must be very similar to that of zinc 8-quinolinolate dihydrate. The anhydrous zinc 8-quinolinolate is of the same …
Number of citations: 42 pubs.acs.org
RG Emge, MB Linn - Phytopathology, 1952
Number of citations: 6
RG Emge, MB Linn - … Organ of the …, 1952 - American Phytopathological Society
Number of citations: 0
CC Yeager, SS Block - Disinfection, sterilization, and preservation. 4th edn …, 1991
Number of citations: 26

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